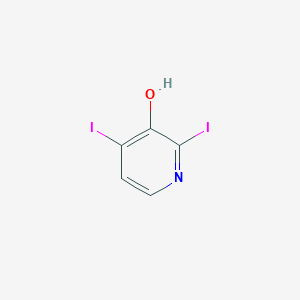

2,4-Diiodopyridin-3-OL

説明

Structure

3D Structure

特性

IUPAC Name |

2,4-diiodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKOVVMEBKTMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698169 | |

| Record name | 2,4-Diiodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750638-97-2 | |

| Record name | 2,4-Diiodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Diiodopyridin 3 Ol and Its Precursors

Regioselective Iodination Strategies for Pyridin-3-ol Derivatives

Achieving the specific 2,4-diiodo substitution pattern on a pyridin-3-ol scaffold requires careful selection of iodinating agents and reaction conditions to control the regiochemical outcome. The hydroxyl group on the pyridine (B92270) ring is an activating, ortho-, para-directing group, which influences the positions susceptible to electrophilic substitution.

Direct C-H iodination offers an atom-economical route to iodinated heterocycles by avoiding the pre-functionalization of the substrate. These methods typically involve an electrophilic iodine source and often require an oxidant or catalyst to generate the reactive iodinating species.

A direct synthesis of 2,4-diiodopyridin-3-ol has been documented starting from 3-hydroxy-4-iodopyridine. uni-muenchen.de In this procedure, the mono-iodinated precursor is treated with elemental iodine and sodium carbonate in water, leading to the desired di-iodinated product. uni-muenchen.de This suggests a stepwise iodination where the existing iodo and hydroxyl groups direct the second iodination to the C-2 position.

For a more general approach, various systems for the direct iodination of pyridines and related heterocycles have been developed. A common strategy employs molecular iodine (I₂) or sodium iodide (NaI) in the presence of an oxidizing agent. researchgate.netrsc.org Another effective reagent is N-Iodosuccinimide (NIS), which can be activated by a Lewis acid catalyst like iron(III) chloride for the highly regioselective iodination of arenes. acs.org Radical-based C-H iodination protocols have also been developed that show selectivity for the C3 and C5 positions of pyridines and pyridones. researchgate.netrsc.org Ultrasound-assisted methods using molecular iodine and an oxidant like tert-butyl hydroperoxide (TBHP) have been shown to efficiently iodinate imidazo[1,2-a]pyridines at the C3 position in green solvents like ethanol (B145695). acs.org

| Starting Material | Reagents & Conditions | Product(s) | Key Finding | Reference |

|---|---|---|---|---|

| 3-Hydroxy-4-iodopyridine | I₂, Na₂CO₃, H₂O, 20 °C | This compound | Direct synthesis of the target compound from a mono-iodinated precursor. | uni-muenchen.de |

| Pyridines/Pyridones | NaI, K₂S₂O₈, H₂O/MeCN, 130 °C | C3/C5-Iodinated Pyridines | A radical-based mechanism allows for direct C-H iodination. | researchgate.netrsc.org |

| Activated Arenes | NIS, FeCl₃ (5 mol%), [bmim]NTf₂ | Regioselective Iodinated Arenes | Iron(III) catalysis activates NIS for efficient iodination under mild conditions. | acs.org |

| Imidazo[1,2-a]pyridines | I₂, TBHP, EtOH, Ultrasound | 3-Iodoimidazo[1,2-a]pyridines | Ultrasound acceleration provides a sustainable, metal-free method. | acs.org |

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. wikipedia.orgnih.gov The resulting aryllithium intermediate is then quenched with an electrophile, such as iodine.

For pyridin-3-ol, the hydroxyl group itself can act as a DMG, but its acidity requires it to be deprotonated first. A more effective approach involves converting the hydroxyl into a more potent DMG, such as a carbamate (B1207046) (e.g., -OCON(Et)₂). nih.govacs.org This group is a strong Lewis base that efficiently directs the lithiation. nih.gov For π-deficient heterocycles like pyridine, bulky lithium amide bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums to prevent competitive nucleophilic addition to the ring. uwindsor.ca

The typical DoM sequence for synthesizing 2-iodo-pyridin-3-ol would be:

Protection of the hydroxyl group of pyridin-3-ol as a powerful DMG (e.g., diethylcarbamate).

Treatment with a strong lithium amide base (e.g., LDA) at low temperature (-78 °C) to selectively deprotonate the C-2 position.

Quenching the resulting ortho-lithiated species with an iodine source (e.g., I₂) to yield the 2-iodo-O-carbamate.

Deprotection of the carbamate to reveal the 2-iodo-pyridin-3-ol.

To obtain this compound, this strategy could be applied to a 4-iodopyridin-3-ol (B63117) precursor, where the DMG would direct iodination to the C-2 position.

The halogen dance (HD) is a base-catalyzed isomerization reaction in which a halogen atom migrates from its initial position on an aromatic or heteroaromatic ring to another, often more thermodynamically stable, position. researchgate.netclockss.org This phenomenon can be a powerful, albeit complex, tool for accessing substitution patterns that are difficult to obtain through other means. researchgate.net

The reaction is typically initiated by a strong base, such as LDA or an organolithium reagent, under cryogenic conditions. jst.go.jp For dihalopyridines, the reaction can be tuned by controlling temperature and residence time. vapourtec.com For instance, lithiation of 2,3-dihalopyridines can either lead to deprotolithiation at low temperatures or induce a halogen dance at slightly higher temperatures (e.g., -20 °C) before trapping with an electrophile. researchgate.netvapourtec.com This allows for divergent synthesis from a single precursor. While less direct, a halogen dance could potentially be used to rearrange an accessible diiodopyridin-3-ol isomer into the desired 2,4-diiodo-pyridin-3-ol.

| Reaction Type | Key Reagents | Mechanism/Principle | Applicability | Reference |

|---|---|---|---|---|

| Directed Ortho-Metalation (DoM) | DMG (e.g., -OCONEt₂), LDA, I₂ | DMG coordinates base, directing deprotonation to the ortho position, followed by electrophilic quench. | Highly regioselective synthesis of 2-substituted pyridin-3-ols. | wikipedia.orgnih.govacs.org |

| Halogen Dance (HD) | Dihalopyridine, Strong Base (e.g., LDA) | Base-catalyzed intramolecular migration of a halogen atom to a different ring position. | Accessing thermodynamically favored isomers from other dihalo-precursors. | researchgate.netclockss.orgvapourtec.com |

Synthesis of Substituted Pyridinols as Intermediates

The availability of appropriately substituted pyridin-3-ol precursors is critical for the synthesis of the final target. General strategies for synthesizing these intermediates often involve building the pyridine ring first, followed by late-stage introduction of the hydroxyl group.

One established route involves a low-temperature conversion of a bromo- or iodo-pyridine precursor to the corresponding pyridinol. acs.orgnuph.edu.ua For example, 6-substituted-2,4-dimethyl-3-pyridinols have been prepared from the corresponding 3-bromopyridine (B30812) intermediates. acs.org A practical two-step method for synthesizing various substituted pyridine-3-thiols from 3-iodopyridines has been developed, using thiobenzoic acid as a sulfur donor followed by hydrolysis. nuph.edu.uaresearchgate.net This highlights the utility of 3-halopyridines as versatile precursors for 3-heteroatom-substituted pyridines. Other methods include ring-closing metathesis followed by oxidation and deprotection to yield substituted 3-hydroxypyridines. organic-chemistry.org

Novel Synthetic Pathways and Cascade Annulation Processes for Halogenated Heterocycles

Modern synthetic chemistry increasingly favors cascade or tandem reactions, where multiple bond-forming events occur in a single pot, enhancing efficiency and reducing waste. These strategies can be applied to construct complex halogenated heterocycles like polysubstituted pyridines from simpler acyclic starting materials.

[3+3] Annulation reactions are a common approach, for example, by condensing O-acetyl ketoximes with α,β-unsaturated aldehydes, catalyzed by a copper(I) salt, to form a variety of substituted pyridines. organic-chemistry.orgresearchgate.net Cascade reactions can also be designed to incorporate halogens. For instance, a one-step methodology for synthesizing halogenated pyrazolo[1,5-a]pyrimidines involves a cascade cyclization-oxidative halogenation between aminopyrazoles and enaminones using a mixture of NaX (X = halogen) and K₂S₂O₈. nih.gov Similar principles can be applied to pyridine synthesis, where halogenated building blocks are used or a halogenation step is integrated into the cascade sequence. rsc.org For example, Pd-catalyzed benzocyclization of aromatic acids with 2-fluoro-substituted diaryliodonium salts can construct 3,4-benzocoumarin derivatives through a cascade of ortho-arylation and defluorination. rsc.org

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. nih.gov For pyridine synthesis, this translates to using greener solvents, alternative energy sources, and developing multicomponent reactions (MCRs).

MCRs are particularly attractive as they combine multiple starting materials in a one-pot reaction to form a complex product, maximizing atom economy and minimizing purification steps. bohrium.com Environmentally friendly procedures for pyridine synthesis have been developed via one-pot, four-component reactions under microwave irradiation in ethanol, offering excellent yields, short reaction times, and pure products. nih.govacs.org The use of water as a solvent is another key aspect of green chemistry. researchgate.net Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed as a green method for synthesizing symmetrical pyridines, using a non-toxic and inexpensive FeCl₃ catalyst without any additives. rsc.org These approaches represent a significant step towards the sustainable production of pyridine scaffolds and their halogenated derivatives.

| Green Chemistry Approach | Example Methodology | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | One-pot, four-component reaction in ethanol under microwave irradiation. | Excellent yields (82-94%), short reaction times (2-7 min), high purity. | nih.govacs.org |

| Benign Catalysts | FeCl₃-catalyzed cyclization of ketoxime acetates and aldehydes. | Uses an inexpensive, low-toxicity iron catalyst; no additives required. | rsc.org |

| Multicomponent Reactions (MCRs) | Three- or four-component reactions to build the pyridine ring. | High atom economy, reduced waste, operational simplicity. | nih.govbohrium.com |

| Alternative Energy Sources | Ultrasound-assisted iodination. | Improved reaction rates, enhanced efficiency, operates under mild conditions. | acs.org |

Reactivity Patterns and Transformation Chemistry of 2,4 Diiodopyridin 3 Ol

Analysis of C-I Bond Reactivity in Cross-Coupling Reactions

The carbon-iodine bonds in 2,4-diiodopyridin-3-ol are prime sites for the formation of new carbon-carbon bonds through various cross-coupling reactions. The reactivity of these bonds is influenced by their position on the pyridine (B92270) ring. Generally, the C4-I bond is more reactive than the C2-I bond in palladium-catalyzed couplings. This is attributed to the electronic influence of the pyridine nitrogen, which makes the C4 position more electrophilic and susceptible to oxidative addition by a palladium(0) catalyst. The steric hindrance around the C2 position, being ortho to both the nitrogen and the hydroxyl group, can also contribute to its lower reactivity. This differential reactivity allows for selective functionalization at the C4 position under carefully controlled conditions.

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.comlibretexts.org For this compound, this reaction can be employed to introduce aryl, heteroaryl, or alkyl groups. By tuning the reaction conditions, it is often possible to achieve selective coupling at the more reactive C4 position.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Organoboron Reagent | Catalyst | Base | Solvent | Expected Major Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-Phenyl-2-iodopyridin-3-ol |

| 2-Thiopheneboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 4-(Thiophen-2-yl)-2-iodopyridin-3-ol |

| Methylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | THF/Water | 4-Methyl-2-iodopyridin-3-ol |

This table presents plausible, representative examples of Suzuki-Miyaura reactions based on established methodologies.

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) salt. uwindsor.ca This reaction is highly valuable for the synthesis of alkynyl-substituted pyridines from this compound. Similar to the Suzuki-Miyaura coupling, selective alkynylation at the C4 position is generally expected.

Table 2: Examples of Sonogashira Coupling with this compound

| Alkyne | Palladium Catalyst | Copper(I) Salt | Base | Solvent | Expected Major Product |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 4-(Phenylethynyl)-2-iodopyridin-3-ol |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 4-((Trimethylsilyl)ethynyl)-2-iodopyridin-3-ol |

| 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 4-(Hex-1-yn-1-yl)-2-iodopyridin-3-ol |

This table illustrates potential Sonogashira coupling reactions and is based on general procedures for this transformation.

Beyond the Suzuki and Sonogashira reactions, other cross-coupling methods can be applied to this compound. uh.edu Each of these reactions utilizes a different organometallic reagent, offering a range of functional group tolerances and reactivities.

Negishi Coupling: This reaction employs organozinc reagents, which are known for their high reactivity and functional group tolerance. nrochemistry.comwikipedia.orgorganic-chemistry.org The coupling of this compound with an organozinc reagent would proceed via a palladium or nickel catalyst.

Stille Coupling: Organotin reagents (stannanes) are used in the Stille coupling. nrochemistry.comwikipedia.orgresearchgate.net These reagents are stable to air and moisture, but their toxicity is a significant drawback.

Kumada Coupling: This reaction utilizes Grignard reagents (organomagnesium halides) and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The high reactivity of Grignard reagents can limit the functional group compatibility.

Table 3: Comparison of Other Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

| Negishi | R-ZnX | Pd or Ni | High reactivity and good functional group tolerance. nrochemistry.comwikipedia.org |

| Stille | R-SnR'₃ | Pd | Reagents are stable but toxic. nrochemistry.comwikipedia.org |

| Kumada | R-MgX (Grignard) | Ni or Pd | Highly reactive reagents, limited functional group tolerance. wikipedia.orgorganic-chemistry.org |

Recent advances in catalysis have enabled the efficient cross-coupling of C(sp²) centers with C(sp³) organometallic reagents or alkyl halides. tcichemicals.comrsc.org These methods, often utilizing nickel catalysts, allow for the introduction of alkyl groups onto the pyridine ring of this compound. nih.govchemrxiv.org Such reactions are valuable for creating more three-dimensional molecular structures. For example, a Negishi or Suzuki-type coupling with an alkylzinc or alkylboron reagent, respectively, could be employed to form a C4-alkylated product.

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification, Oxidation)

The hydroxyl group at the C3 position of this compound behaves as a typical phenolic hydroxyl group, allowing for a range of functionalization reactions. msu.edu

Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis, where the corresponding alkoxide (formed by deprotonation with a suitable base) reacts with an alkyl halide.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding ester. This is a common method for protecting the hydroxyl group or for introducing other functionalities.

Oxidation: While phenolic hydroxyl groups are generally resistant to oxidation, under specific and often harsh conditions, they can be oxidized. However, for a substrate like this compound, other parts of the molecule might be more susceptible to oxidation.

Table 4: Reactions of the Hydroxyl Group

| Reaction Type | Reagent | Conditions | Product Type |

| Etherification | 1. NaH2. CH₃I | THF | 3-Methoxy-2,4-diiodopyridine |

| Esterification | Acetyl chloride | Pyridine | 2,4-Diiodo-3-pyridinyl acetate |

| O-Alkylation | Benzyl bromide | K₂CO₃, DMF | 3-(Benzyloxy)-2,4-diiodopyridine |

This table provides representative examples of reactions targeting the hydroxyl group.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Diiodopyridine Core

The electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing inductive effect of the two iodine atoms, makes the ring system susceptible to nucleophilic aromatic substitution (SNAr). In principle, a strong nucleophile could displace one of the iodide leaving groups.

For 2,4-dihalosubstituted pyridines, SNAr reactions often occur preferentially at the C4 position. nih.gov This is because the negative charge in the Meisenheimer intermediate is better stabilized by the ring nitrogen when the attack is at the C4 or C2 position, and the C4 position is often electronically favored. However, achieving selective SNAr in the presence of two iodo substituents can be challenging and may require carefully optimized conditions to avoid mixtures of products. This reactivity pathway offers an alternative to cross-coupling for introducing heteroatom nucleophiles.

Regioselective Functionalization of this compound

Regioselective functionalization refers to the ability to control where a chemical reaction occurs on a molecule with multiple potential reaction sites. For a molecule like this compound, this means selectively targeting one of the iodine atoms or the C-H bonds for transformation.

Strategies for Selective C-H Functionalization

Direct functionalization of C-H bonds on a pyridine ring is a desirable but challenging synthetic transformation. nih.gov The electron-deficient nature of the pyridine core makes it less reactive towards certain types of reactions. rsc.orgresearchgate.net However, various strategies have been developed to achieve this, including the use of directing groups and transition metal catalysis. nih.govbeilstein-journals.org

While direct C-H functionalization of this compound itself is not extensively detailed in the provided search results, the principles of pyridine C-H functionalization can be applied. For instance, the hydroxyl group at the 3-position can act as a directing group, influencing the regioselectivity of metalation reactions. researchgate.net Metalation, the replacement of a hydrogen atom with a metal, creates a reactive site that can then be quenched with an electrophile to introduce a new functional group. researchgate.net

Control of Regioselectivity in Multi-substituted Pyridine Systems

In multi-substituted pyridines like this compound, controlling regioselectivity is crucial for synthesizing specific isomers. The existing substituents significantly influence where new functional groups are introduced. The two iodine atoms at positions 2 and 4 are susceptible to various coupling reactions. The relative reactivity of these C-I bonds can be influenced by steric hindrance and the electronic effects of the hydroxyl group.

For instance, in Suzuki-Miyaura cross-coupling reactions of diiodinated compounds, the less sterically hindered C-I bond is often more reactive. researchgate.net In the case of this compound, the iodine at the 4-position is generally less sterically hindered than the one at the 2-position, which is flanked by the hydroxyl group and the nitrogen atom of the pyridine ring. This difference can be exploited to achieve selective functionalization at the 4-position.

Furthermore, the generation of pyridyne intermediates from dihalopyridines offers another route for regioselective difunctionalization. nih.gov By controlling the formation and subsequent trapping of the 3,4-pyridyne, one can introduce two different functional groups at these positions with high regioselectivity. nih.gov The choice of reagents and reaction conditions is critical in directing the outcome of these transformations. nih.govuni-muenchen.de

Reaction Mechanisms and Mechanistic Investigations

Understanding the mechanisms of the reactions involving this compound is fundamental to optimizing reaction conditions and predicting outcomes.

In-depth Studies of Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)

Many of the functionalization reactions of this compound, particularly cross-coupling reactions, proceed through catalytic cycles involving a transition metal, most commonly palladium. beilstein-journals.orgsnnu.edu.cn These cycles typically consist of three key steps:

Oxidative Addition: The catalytic cycle often begins with the oxidative addition of the diiodopyridine to a low-valent metal catalyst (e.g., Pd(0)). snnu.edu.cnlibretexts.org In this step, the C-I bond is broken, and the metal is inserted, forming a new organometallic complex and increasing the oxidation state of the metal (e.g., to Pd(II)). libretexts.org For diiodo compounds, selective oxidative addition at one of the C-I bonds is a key challenge.

Transmetalation: Following oxidative addition, a transmetalation step occurs where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound) transfers its organic group to the palladium center, displacing the halide. ethz.chnih.govuwindsor.ca

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium complex couple and are expelled as the final product. libretexts.orgumb.edu This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. ethz.ch

Role of Intermediates in Reaction Pathways

The identification and study of reaction intermediates are crucial for elucidating reaction mechanisms. nih.gov In the catalytic functionalization of this compound, intermediates such as the oxidative addition adduct and the transmetalation product are formed. ethz.chuwindsor.ca While these intermediates are often short-lived and present in low concentrations, their characterization, sometimes through in-situ techniques or by designing systems where they are more stable, provides invaluable insight into the reaction pathway. ethz.chnih.gov For example, the isolation and study of palladacycle intermediates have been instrumental in understanding the transmetalation step. uwindsor.ca

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. researchgate.net DFT calculations can be used to model the energies of reactants, transition states, and intermediates along a proposed reaction pathway. rsc.org This allows for the determination of activation barriers for different steps and can help to explain observed regioselectivities. For instance, computational studies can rationalize why one C-I bond in this compound might be more reactive than the other in an oxidative addition step or why a nucleophile adds to a specific position of a pyridyne intermediate. nih.govrsc.org

Computational and Theoretical Studies of 2,4 Diiodopyridin 3 Ol

Electronic Structure Analysis

A comprehensive understanding of the electronic structure of 2,4-diiodopyridin-3-ol would be fundamental to predicting its chemical behavior. This would involve a multi-faceted approach employing various computational techniques.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) would be the cornerstone of theoretical investigations into this compound. By utilizing various functionals and basis sets, researchers could calculate a wide array of molecular properties. These calculations would provide insights into the optimized molecular geometry, vibrational frequencies, and electronic energies of the molecule. The selection of an appropriate functional and basis set would be crucial for obtaining accurate results that correlate well with experimental data, should any become available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites on this compound. The MEP map would illustrate regions of positive and negative electrostatic potential, which are critical for predicting how the molecule would interact with other chemical species. This analysis would be particularly insightful for understanding intermolecular interactions, including hydrogen bonding and halogen bonding.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be essential for understanding the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's chemical stability and reactivity.

Theoretical Investigation of Halogen Bonding Interactions

Given the presence of two iodine atoms, a theoretical investigation into the potential for this compound to act as a halogen bond donor would be of significant interest. These studies would involve co-crystallization with known halogen bond acceptors and subsequent computational analysis to characterize the strength and nature of these non-covalent interactions. Such investigations would be vital for the rational design of supramolecular assemblies and crystal engineering applications.

Conformational Analysis and Energetics

A detailed conformational analysis would be necessary to identify the most stable three-dimensional arrangement of this compound. This would involve systematically rotating the rotatable bonds, such as the one associated with the hydroxyl group, and calculating the relative energies of the resulting conformers. A potential energy surface scan would reveal the global and local energy minima, providing insights into the molecule's flexibility and the most probable conformations it would adopt.

Prediction of Reactivity and Selectivity based on Electronic Properties

By integrating the findings from the electronic structure analysis, particularly the MEP mapping and FMO analysis, it would be possible to predict the reactivity and regioselectivity of this compound in various chemical reactions. For instance, the calculated atomic charges and Fukui functions could be used to identify the most likely sites for electrophilic and nucleophilic attack. This predictive capability would be invaluable for guiding synthetic efforts and understanding the molecule's reaction mechanisms.

Advanced Quantum Chemical Calculations for Mechanistic Insights

Advanced quantum chemical calculations have become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. While specific computational studies on this compound are not extensively documented in the current literature, the well-established methodologies applied to substituted pyridines and halogenated heterocycles provide a robust framework for predicting its reactivity and understanding potential reaction pathways. Techniques such as Density Functional Theory (DFT) and ab initio methods are pivotal in exploring the electronic structure, reaction energetics, and transition states of molecules like this compound.

Quantum chemical calculations offer profound insights into several key aspects of the reactivity of this compound. These include predicting the regioselectivity of electrophilic and nucleophilic substitution reactions, understanding the influence of the iodo and hydroxyl substituents on the pyridine (B92270) ring's electronics, and elucidating the mechanisms of metal-catalyzed cross-coupling reactions.

For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, respectively. In polyhalogenated heterocycles, the distribution of LUMO lobes on the carbon atoms bearing halogen substituents can be a reliable indicator of reactivity towards nucleophiles or in palladium-catalyzed cross-coupling reactions. wuxiapptec.comwuxibiology.com

Furthermore, the calculation of activation energies for different potential reaction pathways allows for the prediction of the most favorable mechanism. wuxiapptec.com This is particularly valuable in understanding the regioselectivity of reactions where multiple reactive sites are present, as is the case with this compound.

Another significant area of investigation for this compound is its tautomeric equilibrium. The interplay between the pyridinol and pyridone forms can be computationally modeled to determine their relative stabilities in different environments. nih.govwayne.eduwuxibiology.com Theoretical studies on 2-hydroxypyridine (B17775) have shown that while the enol form may be favored in the gas phase, the pyridone tautomer can be stabilized in polar solvents. nih.govwuxibiology.com Similar calculations for this compound would be crucial in understanding its behavior in various reaction media.

Hypothetical Mechanistic Study: Palladium-Catalyzed Cross-Coupling

To illustrate the power of these computational methods, we can consider a hypothetical DFT study on the regioselectivity of a Suzuki-Miyaura cross-coupling reaction involving this compound. The primary question would be whether the C-I bond at the 2- or 4-position is more reactive.

Methodology: DFT calculations could be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p) for main group elements and a relativistic effective core potential for iodine). The reaction mechanism would be modeled in a relevant solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).

Key Parameters for Investigation:

LUMO Analysis: The initial step would involve analyzing the LUMO of this compound to identify which carbon-iodine bond is more susceptible to oxidative addition by a palladium(0) catalyst. A larger LUMO lobe on one of the carbon atoms would suggest a more favorable site for reaction. wuxiapptec.comwuxibiology.com

Bond Dissociation Energies (BDEs): Calculation of the C-I bond dissociation energies at both positions can provide an initial indication of their relative strengths.

Activation Energy Barriers: The transition states for the oxidative addition of a palladium catalyst at both the C2 and C4 positions would be located and their corresponding activation energy barriers calculated. The pathway with the lower activation energy would be predicted as the major reaction channel.

The following interactive table presents hypothetical data that could be generated from such a computational study:

| Parameter | C2 Position | C4 Position |

|---|

Interpretation of Hypothetical Data:

The hypothetical data in the table above would suggest that the C4-I bond is more likely to undergo oxidative addition in a palladium-catalyzed cross-coupling reaction. This is supported by the larger LUMO lobe on the C4 carbon, the lower C-I bond dissociation energy at the C4 position, and the lower calculated activation energy for oxidative addition at this site.

Tautomerism and Reactivity

Quantum chemical calculations can also provide detailed insights into the tautomeric equilibrium between the pyridinol form (this compound) and its corresponding pyridone tautomer. The relative energies of these tautomers, both in the gas phase and in solution, can be calculated to predict the predominant species under different conditions.

The following table presents hypothetical relative energies for the tautomers of this compound, which could be obtained from DFT calculations:

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| This compound | 0.00 | 2.5 |

| 2,4-diiodo-1H-pyridin-3-one | 1.8 | 0.00 |

This hypothetical data suggests that while the pyridinol form is more stable in the gas phase, the pyridone tautomer is favored in a polar solvent like water. This shift in equilibrium can have significant implications for the reactivity and biological activity of the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-diiodopyridin-3-OL, and how can purity be optimized?

- Methodological Answer : The synthesis of this compound typically involves halogenation of pyridin-3-ol derivatives. A common approach is sequential iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–5°C) to avoid over-iodination. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) is critical to achieve >97% purity, as noted in synthetic protocols for analogous iodinated pyridines . Reaction progress should be monitored using TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic proton splitting due to iodine's electron-withdrawing effects).

- FT-IR : Identification of hydroxyl (O–H stretch, ~3200 cm) and C–I bonds (500–600 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H] at m/z 346.89, CHINO) .

- Elemental Analysis : To validate iodine content (theoretical: ~73% I by mass).

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of fine particulates.

- Store in amber glass containers at 2–8°C under inert gas (argon) to prevent degradation.

- Dispose of waste via halogen-specific protocols, as iodine derivatives may form toxic byproducts .

Q. How does the reactivity of this compound compare to mono-iodinated pyridine derivatives?

- Methodological Answer : The diiodo substitution increases steric hindrance and electron deficiency, reducing nucleophilic aromatic substitution (SNAr) rates compared to mono-iodinated analogs. Reactivity can be tested via competition experiments with nucleophiles (e.g., amines or thiols) under mild conditions (DMF, 60°C). Monitor reaction kinetics using HPLC to compare substitution rates .

Advanced Research Questions

Q. How does this compound’s stability vary under acidic, basic, or photolytic conditions?

- Methodological Answer :

- Acidic Conditions : Reflux in HCl (1M) to assess deiodination (monitor via iodine liberation tests).

- Basic Conditions : Stir in NaOH (0.1M) and track hydroxyl group deprotonation using UV-Vis spectroscopy (shift in λ).

- Photolysis : Expose to UV light (254 nm) and analyze degradation products via LC-MS. Stability studies should include control experiments with inert atmospheres to isolate oxidative pathways .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Case Study : If H NMR shows unexpected splitting, use 2D NMR (COSY, HSQC) to distinguish coupling artifacts from structural isomers.

- X-ray Crystallography : Resolve ambiguous substitution patterns (e.g., para vs. ortho iodine placement) .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (B3LYP/6-31G* basis set) to validate assignments .

Q. What mechanistic insights guide the design of cross-coupling reactions involving this compound?

- Methodological Answer :

- Buchwald-Hartwig Amination : Use Pd(OAc)/XPhos catalyst to selectively substitute one iodine atom. Monitor regioselectivity via GC-MS.

- Sonogashira Coupling : Optimize solvent (THF vs. DMF) and base (EtN vs. KCO) to minimize diiodo cleavage. Competing pathways (e.g., homocoupling) can be suppressed by adjusting CuI loading .

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer :

- Scaffold for Drug Design : The iodine atoms serve as handles for radioisotope labeling (e.g., I) in tracer studies.

- Antimicrobial Screening : Test against Gram-positive bacteria (MIC assays) and compare with chloro/bromo analogs to establish structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。